molecular formula C13H16O3 B027142 2-(4-Isobutyrylphenyl)propionic Acid CAS No. 65813-55-0

2-(4-Isobutyrylphenyl)propionic Acid

Cat. No. B027142
CAS RN: 65813-55-0
M. Wt: 220.26 g/mol
InChI Key: RCINGEKPKJQCMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Isobutyrylphenyl)propionic Acid has been approached through various methods over the years. Kogure et al. (1975) described its synthesis from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate in a multi-step process, highlighting its significant anti-inflammatory activity (Kogure, Nakagawa, & Fukawa, 1975). Another method involves the electrochemical synthesis from p-isobutylacetophenone, offering an efficient route to this compound with an 85% yield (Ikeda & Manda, 1984).

Molecular Structure Analysis

The molecular structure of 2-(4-Isobutyrylphenyl)propionic Acid is crucial for its chemical properties and reactions. Kennard et al. (1982) determined the crystal structure of a related compound, providing insights into the conformation and reactivity of such molecules (Kennard, Smith, Duax, & Swenson, 1982).

Chemical Reactions and Properties

Various chemical reactions involving 2-(4-Isobutyrylphenyl)propionic Acid have been explored to understand its reactivity and potential as a precursor for more complex molecules. The synthesis and pharmacokinetic behavior of its ester derivatives reveal the possibility of creating prodrugs with altered solubility and pharmacokinetics, enhancing its utility in biomedical applications (Sartore et al., 1997).

Physical Properties Analysis

The physical properties of 2-(4-Isobutyrylphenyl)propionic Acid, such as solubility, melting point, and crystallinity, are essential for its handling and formulation in various applications. The study by Tsai et al. (1994) on liquid crystalline side chain polymers introduces related compounds and discusses properties that could infer the behavior of 2-(4-Isobutyrylphenyl)propionic Acid in different environments (Tsai, Kuo, & Yang, 1994).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity with various reagents, and participation in synthesis pathways, define the versatility of 2-(4-Isobutyrylphenyl)propionic Acid in chemical synthesis. The work by Oku et al. (1979) on acyl cyanides and the reaction of acyl cyanides with acid anhydrides and isocyanates provide valuable insights into the reactivity of carboxylic acid derivatives, including 2-(4-Isobutyrylphenyl)propionic Acid (Oku, Nakaoji, Kadono, & Imai, 1979).

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) with an arylpropionic acid structure. It is widely used in therapy for its analgesic, antipyretic, and anti-inflammatory effects .

Methods of Application or Experimental Procedures

The synthesis of Ibuprofen involves several steps. One method involves the synthesis from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, via methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate .

Results or Outcomes

Long-term use of Ibuprofen, like most NSAIDs, has been associated with gastro-intestinal (GI) ulceration, bleeding, and nephrotoxicity . The anti-inflammatory effects of NSAIDs are related to the inhibition of prostaglandin synthesis by blocking the activity of the cyclooxygenase enzyme (COX) .

Synthesis of New Derivatives for Potential Anti-Inflammatory Drugs

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

New thiazolidine-4-one derivatives of Ibuprofen have been synthesized as potential anti-inflammatory drugs .

Methods of Application or Experimental Procedures

The chemical modulation of acyl hydrazones of Ibuprofen through cyclization to the corresponding thiazolidine-4-ones led to increased antioxidant potential .

Results or Outcomes

All thiazolidine-4-ones were more active than their parent acyl hydrazones and also Ibuprofen. The most active compounds are the thiazolidine-4-ones 4e, m, which showed the highest DPPH radical scavenging ability, their activity being comparable with vitamin E .

Pain Relief

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Ibuprofen is widely used as an analgesic to relieve pain. It is sold under a variety of trade names, including Aches-n-Pain®, Advil®, Andran®, Antagil®, Antarene®, Excedrin IB®, Genpril®, Ibuprin®, Medipren®, Midol®, Motrin®, Nuprin®, PediaProfen®, Rufen®, and Vicoprofen® .

Methods of Application or Experimental Procedures

Ibuprofen can be administered orally or topically. The dosage depends on the severity of the pain and the patient’s condition .

Impurity Reference Material

Specific Scientific Field

Pharmaceutical Quality Control

Summary of the Application

2-(4-Isobutylphenyl)propionic Acid is used as an impurity reference material in pharmaceutical quality control .

Methods of Application or Experimental Procedures

Impurity reference materials are used in the pharmaceutical industry to ensure the quality of drugs. They are used to identify and quantify impurities in drug substances .

Results or Outcomes

The use of impurity reference materials helps to ensure the safety and efficacy of pharmaceutical products .

Treatment of Diseases Caused by Inflammation

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Ibuprofen is known to have a high anti-inflammatory activity and has widely been used in the treatment of diseases caused by inflammation, such as rheumatism .

Methods of Application or Experimental Procedures

Ibuprofen was synthesized from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, via methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate (VI) in four steps .

Results or Outcomes

The synthesized Ibuprofen was found to be effective in treating diseases caused by inflammation, such as rheumatism .

Firefighting Chemical

Specific Scientific Field

Fire Safety

Summary of the Application

Ibuprofen can be used in firefighting as it can be used to produce dry chemical, foam, water spray, carbon dioxide .

Methods of Application or Experimental Procedures

In firefighting, these chemicals are used to extinguish the fire. The specific method of application depends on the nature of the fire .

Results or Outcomes

The use of these chemicals in firefighting helps to control and extinguish fires effectively .

Safety And Hazards

Ibuprofen may form combustible dust concentration in air . It causes serious eye irritation . It is harmful if swallowed and may cause respiratory irritation . It is also harmful to aquatic life .

Future Directions

There is an increasing interest in obtaining the pure enantiomeric form of biologically active drugs to prevent any side effects from using racemic mixture . In recent years, lipases have been used for the chiral resolution of (R,S)-ibuprofen through mainly direct enantioselective esterification in organic media .

properties

IUPAC Name

2-[4-(2-methylpropanoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINGEKPKJQCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289858
Record name 2-(4-Isobutyrylphenyl)propionic acid
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutyrylphenyl)propionic Acid

CAS RN

65813-55-0
Record name 2-(4-Isobutyrylphenyl)propionic acid
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Record name 2-(4-Isobutyrylphenyl)propionic acid
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Record name 2-(4-Isobutyrylphenyl)propionic acid
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Record name 2-[4-(2-methylpropanoyl)phenyl]propanoic acid
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Record name 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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